molecular formula C19H25N5O2 B2949190 8-(benzyl(methyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione CAS No. 378206-04-3

8-(benzyl(methyl)amino)-3-methyl-7-pentyl-1H-purine-2,6(3H,7H)-dione

Cat. No.: B2949190
CAS No.: 378206-04-3
M. Wt: 355.442
InChI Key: PFKOPCKKBQQANO-UHFFFAOYSA-N
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Description

The compound is a derivative of purine, which is an aromatic organic compound. It contains several functional groups including a benzyl group, a methyl group, and an amino group . These functional groups can potentially influence the compound’s reactivity and biological activity.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds are often synthesized through multi-step reactions involving condensation or substitution reactions . The exact method would depend on the starting materials and the specific functional groups present in the final compound.


Molecular Structure Analysis

The compound likely has a complex three-dimensional structure due to the presence of multiple rings and functional groups . The exact structure would need to be determined through techniques such as X-ray crystallography or NMR spectroscopy .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by the presence of the amino and methyl groups, which can act as nucleophiles in reactions . Additionally, the aromatic rings could potentially undergo electrophilic aromatic substitution reactions.


Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of polar functional groups could increase its solubility in water . The exact properties would need to be determined experimentally.

Mechanism of Action

The mechanism of action would depend on the biological target of the compound. For example, if the compound acts as a kinase inhibitor, it might bind to the active site of the kinase and prevent it from phosphorylating other proteins .

Safety and Hazards

The safety and hazards associated with the compound would depend on its reactivity and biological activity. Proper safety precautions should be taken when handling the compound, especially if it is biologically active .

Future Directions

Future research could involve further exploration of the compound’s biological activity and potential uses as a therapeutic agent . Additionally, new synthesis methods could be developed to improve the yield or purity of the compound.

Properties

IUPAC Name

8-[benzyl(methyl)amino]-3-methyl-7-pentylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N5O2/c1-4-5-9-12-24-15-16(23(3)19(26)21-17(15)25)20-18(24)22(2)13-14-10-7-6-8-11-14/h6-8,10-11H,4-5,9,12-13H2,1-3H3,(H,21,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFKOPCKKBQQANO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCN1C2=C(N=C1N(C)CC3=CC=CC=C3)N(C(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

355.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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